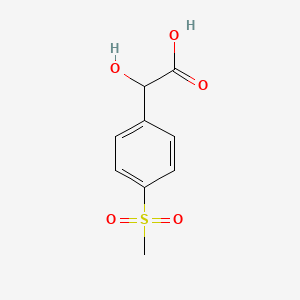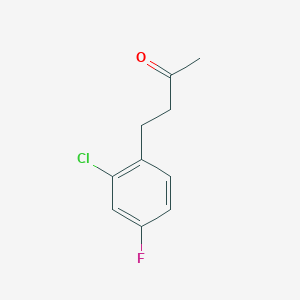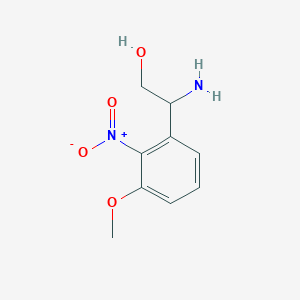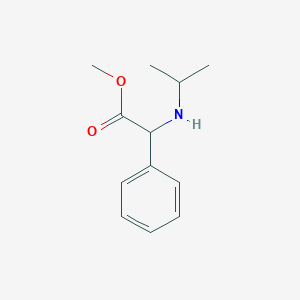
4-(Methylsulfonyl)mandelic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfonyl)mandelic Acid is a derivative of mandelic acid, an aromatic alpha hydroxy acid This compound is characterized by the presence of a methylsulfonyl group attached to the mandelic acid structure It is a white crystalline solid that is soluble in water and polar organic solvents
准备方法
The synthesis of 4-(Methylsulfonyl)mandelic Acid can be achieved through several routes. One common method involves the cyanation of benzaldehyde followed by hydrolysis of the resulting mandelonitrile. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. Industrial production methods often employ biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the use of nitrilases for the hydrolysis of mandelonitrile to produce optically pure mandelic acids has been well-documented .
化学反应分析
4-(Methylsulfonyl)mandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
科学研究应用
4-(Methylsulfonyl)mandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
作用机制
The mechanism of action of 4-(Methylsulfonyl)mandelic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity, leading to leakage of cytoplasmic contents and inhibition of fungal growth. The compound’s derivatives have been shown to interact with enzymes, inhibiting their activity and thus exerting their biological effects .
相似化合物的比较
4-(Methylsulfonyl)mandelic Acid can be compared with other mandelic acid derivatives such as:
Mandelic Acid: The parent compound, used widely in pharmaceuticals and cosmetics.
3-Hydroxymandelic Acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxy Mandelic Acid: Exhibits enhanced aromaticity and is used in various chemical syntheses. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H10O5S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
InChI 键 |
BGZXFINNZQVMQH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
